molecular formula C15H11NO2 B132705 7-Benzoylindolin-2-one CAS No. 51135-38-7

7-Benzoylindolin-2-one

Cat. No. B132705
CAS RN: 51135-38-7
M. Wt: 237.25 g/mol
InChI Key: APGQYYFHBPQPTL-UHFFFAOYSA-N
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Description

7-Benzoylindolin-2-one, also known as Amfenac Lactam, is a compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 . It is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) and is used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 7-Benzoylindolin-2-one is represented by the SMILES notation O=C(c1ccccc1)c2cccc3CC(=O)Nc23 . The InChI representation is InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) .


Physical And Chemical Properties Analysis

7-Benzoylindolin-2-one has a molecular weight of 237.25 . Its density is 1.254g/cm3, and it has a boiling point of 501.7ºC at 760mmHg . The exact melting point is not provided .

Safety and Hazards

The safety data sheet for 7-Benzoylindolin-2-one indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 7-Benzoylindolin-2-one are not provided, research on indolin-2-one derivatives has shown promise in the development of new anti-inflammatory agents . Additionally, indolin-2-one derivatives have shown potent anticancer activities, suggesting potential for further development in this area .

Mechanism of Action

Target of Action

7-Benzoylindolin-2-one and its derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a primary target in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with AChE, inhibiting its activity and thereby increasing the concentration of acetylcholine in the brain . This can help alleviate the symptoms of Alzheimer’s disease, which is characterized by a decrease in the level of acetylcholine .

Biochemical Pathways

By inhibiting AChE, 7-Benzoylindolin-2-one affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound can enhance cholinergic transmission .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The inhibition of AChE by 7-Benzoylindolin-2-one leads to an increase in acetylcholine levels, which can help improve cognitive function in Alzheimer’s disease patients . Additionally, some indolin-2-one derivatives have shown potent cytotoxicity against various human cancer cell lines, suggesting potential anticancer applications .

Action Environment

The action of 7-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with AChE . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and light exposure .

properties

IUPAC Name

7-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQYYFHBPQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199163
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzoylindolin-2-one

CAS RN

51135-38-7
Record name 7-Benzoyl-2-oxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzoyl-1,3-dihydro-2H-indol-2-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-BENZOYLOXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The process as defined in claim 7 wherein 7-benzoyl-3-chloro-indole is hydrolyzed with phosphoric acid in a solvent at reflux temperature to produce 7-benzoylindolin-2-one.
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Synthesis routes and methods II

Procedure details

The hydrolysis of an indolin-2-one (II) is carried out in dilute aqueous base as, for example, 3N sodium hydroxide solution, for a period of from about 0.5 hour to about 1.0 hour. The hydrolysis may be run in an inert atmosphere using nitrogen. The hydrolysis mixture may be filtered to remove base-insoluble materials and the pH of the basic solution is adjusted to pH 6-pH 7 by the addition of a weak organic acid such as glacial acetic acid or a dilute mineral acid such as hydrochloric acid. When (I) is a 2-amino-5-benzoylphenylacetic acid or a 2-amino-6-benzoylphenylacetic acid the product can be readily recrystallized from a suitable solvent. When (I) is a 2-amino-3-benzoylphenylacetic acid, recrystallization may result in partial cyclization to the precursor 7-benzoylindolin-2-one (II). Therefore, in the preparation of a 2-amino-3-benzoylphenylacetic acid (I) theproduct is preferably not recrystallized and is isolated by careful acidification of the filtered basic hydrolysis mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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